molecular formula C12H17NO4S B7716205 Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate CAS No. 839687-80-8

Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate

Cat. No. B7716205
CAS RN: 839687-80-8
M. Wt: 271.33 g/mol
InChI Key: NROUBYOFDVMXBV-UHFFFAOYSA-N
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Description

Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate, also known as MESNA, is a synthetic compound that is widely used in the pharmaceutical industry. It is a thiol-containing compound that is used as a protective agent against the harmful effects of chemotherapy drugs. MESNA has been extensively studied and has been found to be effective in preventing the damage caused by chemotherapy drugs to the kidneys and bladder.

Mechanism of Action

The mechanism of action of Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate is based on its ability to bind to the toxic metabolites of chemotherapy drugs. These metabolites are excreted in the urine and can cause damage to the kidneys and bladder. This compound binds to these metabolites and prevents them from causing damage to the kidneys and bladder.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It is a thiol-containing compound that can scavenge free radicals and prevent oxidative damage. It has also been found to have anti-inflammatory effects and can reduce the production of cytokines. In addition, this compound has been found to have a protective effect on the liver and can reduce the damage caused by toxins.

Advantages and Limitations for Lab Experiments

Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be easily obtained. However, there are also some limitations to the use of this compound in lab experiments. It is a reactive compound that can interact with other compounds and interfere with the results of experiments. In addition, it can be difficult to control the concentration of this compound in experiments, which can lead to variability in results.

Future Directions

There are a number of future directions for research on Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate. One area of research is the development of new formulations of this compound that can be more effective in preventing the damage caused by chemotherapy drugs. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as liver disease and inflammatory disorders. Finally, there is also a need for further research into the mechanisms of action of this compound and the biochemical and physiological effects of the compound.

Synthesis Methods

Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate is synthesized by reacting ethyl 4-methylbenzenesulfonate with sodium thiolacetate in the presence of a catalyst. The resulting compound is then treated with methyl iodide to obtain the final product, this compound.

Scientific Research Applications

Methyl 2-(N-ethyl-4-methylphenylsulfonamido)acetate is widely used in the pharmaceutical industry as a protective agent against the harmful effects of chemotherapy drugs. It is used in combination with drugs such as ifosfamide and cyclophosphamide to prevent the damage caused by these drugs to the kidneys and bladder. This compound works by binding to the toxic metabolites of these drugs and preventing them from causing damage to the kidneys and bladder.

properties

IUPAC Name

methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-13(9-12(14)17-3)18(15,16)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROUBYOFDVMXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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